molecular formula C13H8BrN3OS2 B11362894 4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11362894
M. Wt: 366.3 g/mol
InChI Key: SMHLEDBGWZRBIZ-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiophene-2-carboxylic acid hydrazide with thionyl chloride, followed by cyclization with ammonium thiocyanate.

    Bromination: The thiadiazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

    Coupling with Benzamide: The brominated thiadiazole is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the thiadiazole ring can be reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromine atom and thiophene ring contribute to the compound’s lipophilicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-thiophen-2-yl-acetonitrile
  • 4-bromo-2,6-dimethylphenoxy-acetonitrile
  • 4-bromo-3-cyano-7-fluorobenzothiophene

Uniqueness

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activity and material properties.

Properties

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.3 g/mol

IUPAC Name

4-bromo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C13H8BrN3OS2/c14-9-5-3-8(4-6-9)12(18)16-13-15-11(17-20-13)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

SMHLEDBGWZRBIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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